molecular formula C19H28N2O3 B1361731 N-Cyclopentyl L-Z-isoleucinamide CAS No. 1423037-32-4

N-Cyclopentyl L-Z-isoleucinamide

Cat. No.: B1361731
CAS No.: 1423037-32-4
M. Wt: 332.4 g/mol
InChI Key: ZMFUFWBELOGFHE-YOEHRIQHSA-N
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Preparation Methods

The synthesis of N-Cyclopentyl L-Z-isoleucinamide involves several steps. One common synthetic route includes the reaction of L-isoleucine with cyclopentylamine to form the corresponding amide. This intermediate is then reacted with benzyl chloroformate to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often require optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as crystallization and chromatography are commonly used for purification .

Chemical Reactions Analysis

N-Cyclopentyl L-Z-isoleucinamide can undergo various chemical reactions, including:

Scientific Research Applications

N-Cyclopentyl L-Z-isoleucinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It is used in assays to understand protein-ligand interactions.

    Medicine: this compound is investigated for its potential therapeutic effects. It may serve as a lead compound in the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclopentyl L-Z-isoleucinamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The pathways involved in its mechanism of action include binding to active sites of enzymes or receptors, leading to changes in their conformation and function .

Comparison with Similar Compounds

N-Cyclopentyl L-Z-isoleucinamide can be compared with other similar compounds, such as:

    N-Cyclopentyl L-isoleucinamide: This compound lacks the benzyl group present in this compound, which may result in different chemical and biological properties.

    N-Cyclopentyl L-valinamide: This compound has a similar structure but with a valine moiety instead of isoleucine.

Properties

IUPAC Name

benzyl N-[(2S,3S)-1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-3-14(2)17(18(22)20-16-11-7-8-12-16)21-19(23)24-13-15-9-5-4-6-10-15/h4-6,9-10,14,16-17H,3,7-8,11-13H2,1-2H3,(H,20,22)(H,21,23)/t14-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFUFWBELOGFHE-YOEHRIQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501114978
Record name Carbamic acid, N-[(1R,2R)-1-[(cyclopentylamino)carbonyl]-2-methylbutyl]-, phenylmethyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501114978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423037-32-4
Record name Carbamic acid, N-[(1R,2R)-1-[(cyclopentylamino)carbonyl]-2-methylbutyl]-, phenylmethyl ester, rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423037-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(1R,2R)-1-[(cyclopentylamino)carbonyl]-2-methylbutyl]-, phenylmethyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501114978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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